molecular formula C23H24ClFN2O4S B3409555 1-butyl-3-(4-chlorobenzenesulfonyl)-6-fluoro-7-(morpholin-4-yl)-1,4-dihydroquinolin-4-one CAS No. 892777-36-5

1-butyl-3-(4-chlorobenzenesulfonyl)-6-fluoro-7-(morpholin-4-yl)-1,4-dihydroquinolin-4-one

Cat. No.: B3409555
CAS No.: 892777-36-5
M. Wt: 479 g/mol
InChI Key: MKZQJWRFZLFAIT-UHFFFAOYSA-N
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Description

1-butyl-3-(4-chlorobenzenesulfonyl)-6-fluoro-7-(morpholin-4-yl)-1,4-dihydroquinolin-4-one is a synthetic organic compound belonging to the quinoline family. This compound is characterized by its complex structure, which includes a quinoline core substituted with various functional groups such as butyl, chlorobenzenesulfonyl, fluoro, and morpholinyl groups. The presence of these diverse substituents imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-butyl-3-(4-chlorobenzenesulfonyl)-6-fluoro-7-(morpholin-4-yl)-1,4-dihydroquinolin-4-one typically involves multi-step organic reactions. A common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.

    Introduction of the Butyl Group: The butyl group can be introduced via alkylation reactions using butyl halides and suitable bases.

    Sulfonylation: The chlorobenzenesulfonyl group is introduced through sulfonylation reactions using chlorobenzenesulfonyl chloride and a base such as pyridine.

    Fluorination: The fluorine atom can be introduced using fluorinating agents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

    Morpholine Substitution: The morpholinyl group is introduced through nucleophilic substitution reactions using morpholine and appropriate leaving groups.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions: 1-butyl-3-(4-chlorobenzenesulfonyl)-6-fluoro-7-(morpholin-4-yl)-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form quinoline N-oxides.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) can reduce certain functional groups within the molecule.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the quinoline core and substituents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles like amines and thiols, electrophiles like alkyl halides.

Major Products Formed:

    Oxidation: Quinoline N-oxides.

    Reduction: Reduced quinoline derivatives.

    Substitution: Substituted quinoline derivatives with various functional groups.

Scientific Research Applications

1-butyl-3-(4-chlorobenzenesulfonyl)-6-fluoro-7-(morpholin-4-yl)-1,4-dihydroquinolin-4-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-butyl-3-(4-chlorobenzenesulfonyl)-6-fluoro-7-(morpholin-4-yl)-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.

    Receptor Interaction: Binding to cellular receptors and influencing signal transduction pathways.

    DNA/RNA Interaction: Interacting with nucleic acids and affecting gene expression and replication.

Comparison with Similar Compounds

1-butyl-3-(4-chlorobenzenesulfonyl)-6-fluoro-7-(morpholin-4-yl)-1,4-dihydroquinolin-4-one can be compared with other quinoline derivatives, such as:

    Chloroquine: An antimalarial drug with a simpler structure lacking the complex substituents found in the target compound.

    Quinoline N-oxides: Oxidized derivatives of quinoline with different chemical properties and biological activities.

    Fluoroquinolones: A class of antibiotics with a fluorine atom and a quinoline core, but differing in other substituents and biological targets.

The uniqueness of this compound lies in its specific combination of substituents, which imparts distinct chemical and biological properties not found in other quinoline derivatives.

Properties

IUPAC Name

1-butyl-3-(4-chlorophenyl)sulfonyl-6-fluoro-7-morpholin-4-ylquinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24ClFN2O4S/c1-2-3-8-27-15-22(32(29,30)17-6-4-16(24)5-7-17)23(28)18-13-19(25)21(14-20(18)27)26-9-11-31-12-10-26/h4-7,13-15H,2-3,8-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKZQJWRFZLFAIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCOCC3)F)S(=O)(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24ClFN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-butyl-3-(4-chlorobenzenesulfonyl)-6-fluoro-7-(morpholin-4-yl)-1,4-dihydroquinolin-4-one
Reactant of Route 2
Reactant of Route 2
1-butyl-3-(4-chlorobenzenesulfonyl)-6-fluoro-7-(morpholin-4-yl)-1,4-dihydroquinolin-4-one
Reactant of Route 3
Reactant of Route 3
1-butyl-3-(4-chlorobenzenesulfonyl)-6-fluoro-7-(morpholin-4-yl)-1,4-dihydroquinolin-4-one
Reactant of Route 4
Reactant of Route 4
1-butyl-3-(4-chlorobenzenesulfonyl)-6-fluoro-7-(morpholin-4-yl)-1,4-dihydroquinolin-4-one
Reactant of Route 5
1-butyl-3-(4-chlorobenzenesulfonyl)-6-fluoro-7-(morpholin-4-yl)-1,4-dihydroquinolin-4-one
Reactant of Route 6
1-butyl-3-(4-chlorobenzenesulfonyl)-6-fluoro-7-(morpholin-4-yl)-1,4-dihydroquinolin-4-one

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